

Bimosiamose Disodium: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bimosiamose Disodium*

Cat. No.: *B1667081*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimosiamose Disodium, also known as TBC-1269, is a synthetic, non-oligosaccharide pan-selectin antagonist. It effectively inhibits the function of E-selectin, P-selectin, and L-selectin, which are key adhesion molecules involved in the inflammatory cascade. By blocking the initial tethering and rolling of leukocytes on the vascular endothelium, **Bimosiamose Disodium** prevents their extravasation into tissues, thereby mitigating the inflammatory response.^{[1][2]} This property makes it a valuable tool for preclinical research in a variety of inflammatory and ischemic conditions.

These application notes provide an overview of **Bimosiamose Disodium**, its mechanism of action, and detailed protocols for its use in relevant in vitro and in vivo research models.

Chemical Properties and Supplier Information

Bimosiamose Disodium is available for research purposes from various suppliers. One such supplier is MedchemExpress.

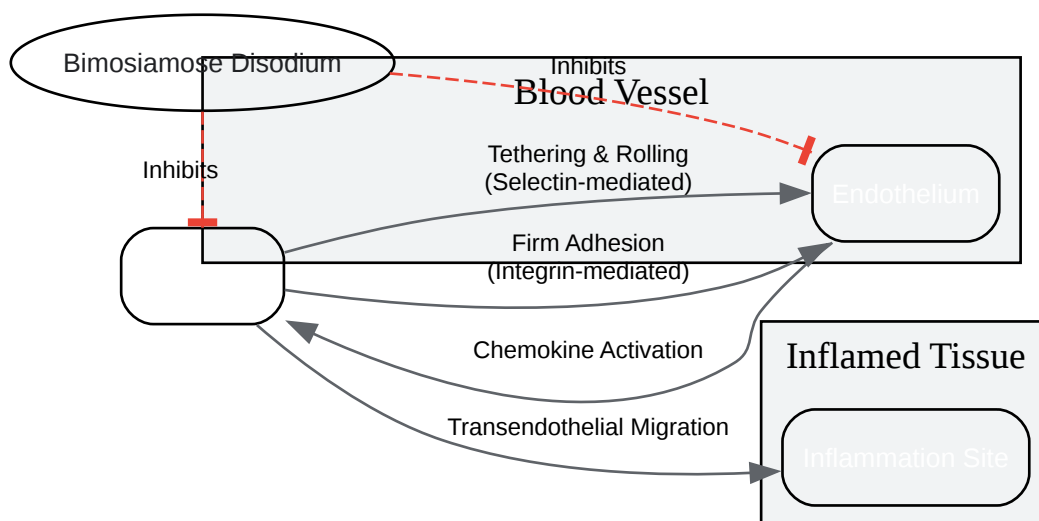
Property	Value
Chemical Name	2,2'-(hexane-1,6-diylbis(6'-(((2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-[1,1'-biphenyl]-3',3-diyl))diacetic acid disodium salt
Molecular Formula	C ₄₆ H ₅₂ Na ₂ O ₁₆
Molecular Weight	906.87 g/mol
CAS Number	187269-60-9
Appearance	White to off-white solid powder
Solubility	Soluble in DMSO
Storage	Store at -20°C for long-term storage.

Mechanism of Action: Inhibition of the Leukocyte Adhesion Cascade

Inflammation is characterized by the recruitment of leukocytes from the bloodstream to the site of injury or infection. This process, known as the leukocyte adhesion cascade, is a multi-step process initiated by the selectin family of adhesion molecules.[\[3\]](#)[\[4\]](#)

- **Tethering and Rolling:** Upon inflammatory stimuli, endothelial cells upregulate the expression of P-selectin and E-selectin. Circulating leukocytes, expressing L-selectin and its ligands (like PSGL-1), interact with these selectins on the endothelium, leading to the initial capture and subsequent rolling of leukocytes along the vessel wall.[\[3\]](#)
- **Activation and Firm Adhesion:** Chemokines present on the endothelial surface activate the rolling leukocytes, leading to a conformational change in integrins on the leukocyte surface. This activation results in high-affinity binding to their ligands (e.g., ICAM-1) on the endothelium, causing the firm adhesion of leukocytes.[\[4\]](#)
- **Transendothelial Migration:** The firmly adhered leukocytes then migrate across the endothelial barrier into the underlying tissue.

Bimosiamose Disodium, as a pan-selectin antagonist, competitively inhibits the binding of leukocytes to the endothelium by blocking E-selectin, P-selectin, and L-selectin. This disruption of the initial tethering and rolling phase prevents the subsequent steps of the cascade, thereby reducing leukocyte infiltration and the associated inflammatory response.



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Figure 1. Mechanism of action of **Bimosiamose Disodium** in the leukocyte adhesion cascade.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the efficacy of **Bimosiamose Disodium** from various studies.

Table 1: In Vitro Inhibitory Activity of **Bimosiamose Disodium**

Target	IC ₅₀ (μM)	Assay Description	Reference
E-selectin	88	Cell-based adhesion assay	[1][2]
P-selectin	20	Cell-based adhesion assay	[1][2]
L-selectin	86	Cell-based adhesion assay	[1][2]

Table 2: In Vivo Efficacy of **Bimosiamose Disodium** in Animal Models

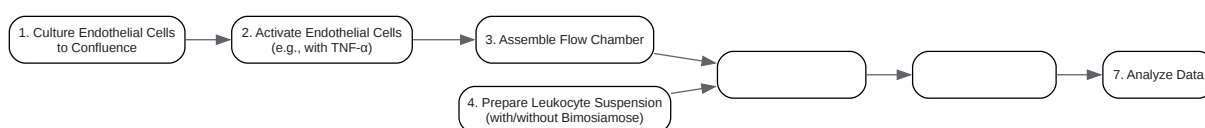
Animal Model	Species	Disease Model	Bimosiamose Disodium Dose & Route	Key Findings	Reference
Asthma	Mouse	Ovalbumin-induced allergic asthma	Inhalation	Attenuation of late asthmatic reactions	[5]
COPD	Human	Ozone-induced airway inflammation	10 mg, twice daily, inhaled	Reduced sputum neutrophils, IL-8, and MMP-9	[6]
COPD	Human	Chronic Obstructive Pulmonary Disease	10 mg, twice daily, inhaled	Decreased IL-8 and macrophage count in sputum	[7]
Ischemia-Reperfusion Injury	Rat	Superior mesenteric artery occlusion	25 mg/kg, intravenous	Increased survival, decreased liver enzymes, reduced neutrophil migration	[1]
Endotoxemia	Human	Lipopolysaccharide-induced	30 mg/kg, intravenous infusion	No significant effect on coagulation or inflammation markers	[8]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of **Bimosiamose Disodium**.

In Vitro Protocol: Leukocyte-Endothelial Cell Adhesion Assay under Flow Conditions

This protocol describes how to assess the effect of **Bimosiamose Disodium** on leukocyte rolling and adhesion to endothelial cells under physiological flow conditions.



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Figure 2. Workflow for the in vitro leukocyte-endothelial cell adhesion assay.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Leukocytes (e.g., isolated human neutrophils or a leukocyte cell line like HL-60)
- Endothelial cell growth medium
- Recombinant human TNF- α
- **Bimosiamose Disodium**
- Flow chamber system (e.g., parallel-plate flow chamber)
- Syringe pump
- Inverted microscope with a camera

- Image analysis software

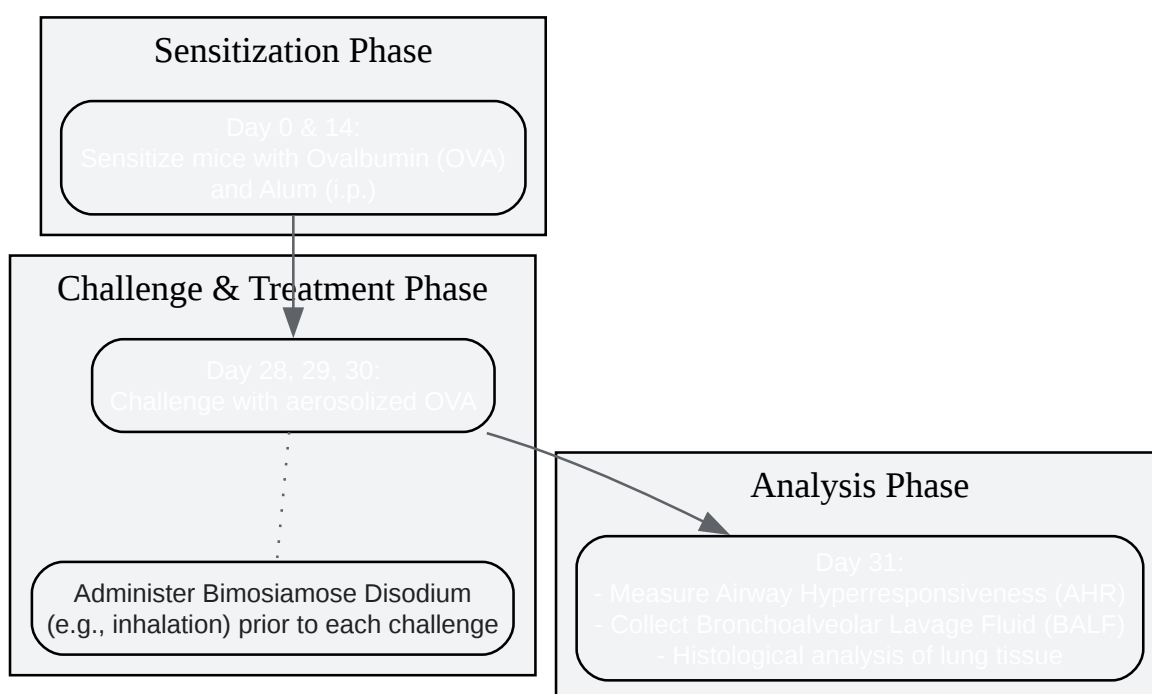
Methodology:

- Endothelial Cell Culture: Culture HUVECs on fibronectin-coated surfaces (e.g., glass coverslips compatible with the flow chamber) until a confluent monolayer is formed.
- Endothelial Cell Activation: To induce the expression of selectins, activate the HUVEC monolayer by treating with a pro-inflammatory cytokine such as TNF- α (e.g., 10 ng/mL for 4-6 hours).
- Preparation of Leukocytes: Isolate leukocytes from fresh human blood or use a cultured leukocyte cell line. Resuspend the cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca^{2+} and Mg^{2+}) at a concentration of 1×10^6 cells/mL.
- **Bimosiamose Disodium** Treatment: Prepare different concentrations of **Bimosiamose Disodium** in the leukocyte suspension buffer. Incubate the leukocytes with **Bimosiamose Disodium** or vehicle control for 30 minutes at 37°C.
- Flow Chamber Assembly: Assemble the parallel-plate flow chamber with the HUVEC-coated coverslip according to the manufacturer's instructions.
- Perfusion and Recording:
 - Mount the flow chamber on the inverted microscope.
 - Perfuse the chamber with the leukocyte suspension (with or without **Bimosiamose Disodium**) at a constant physiological shear stress (e.g., 1-2 dyn/cm²) using a syringe pump.
 - Record videos of leukocyte rolling and adhesion at multiple fields of view for a defined period (e.g., 5-10 minutes).
- Data Analysis:
 - Quantify the number of rolling and firmly adherent leukocytes per field of view using image analysis software.

- Calculate the rolling velocity of individual leukocytes.
- Compare the results from the **Bimosiamose Disodium**-treated groups to the vehicle control group to determine the inhibitory effect.

In Vivo Protocol: Ovalbumin-Induced Allergic Asthma in Mice

This protocol outlines the induction of an allergic asthma model in mice and the evaluation of **Bimosiamose Disodium**'s therapeutic effect.^{[9][10][11][12][13]}



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Figure 3. Experimental workflow for the ovalbumin-induced asthma model in mice.

Materials:

- BALB/c mice (female, 6-8 weeks old)
- Ovalbumin (OVA), Grade V

- Aluminum hydroxide (Alum)
- **Bimosiamose Disodium**
- Nebulizer for aerosol delivery
- Whole-body plethysmography system for airway hyperresponsiveness measurement
- Reagents for bronchoalveolar lavage (BAL) and cell counting
- Histology reagents (formalin, paraffin, H&E stain)

Methodology:

- Sensitization:
 - On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of saline.
- Challenge and Treatment:
 - From day 28 to 30, challenge the sensitized mice with an aerosol of 1% OVA in saline for 30 minutes each day using a nebulizer.
 - Administer **Bimosiamose Disodium** (e.g., via inhalation or another appropriate route) at a predetermined dose 30-60 minutes before each OVA challenge. A control group should receive the vehicle.
- Assessment of Airway Hyperresponsiveness (AHR):
 - 24 hours after the final OVA challenge, measure AHR using a whole-body plethysmography system in response to increasing concentrations of inhaled methacholine.
- Bronchoalveolar Lavage (BAL):
 - After AHR measurement, euthanize the mice and perform a BAL by instilling and retrieving phosphate-buffered saline (PBS) into the lungs.

- Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.
- Lung Histology:
 - Perfuse the lungs with saline and fix them in 10% neutral buffered formalin.
 - Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and mucus production.

In Vivo Protocol: Lipopolysaccharide (LPS)-Induced COPD in Mice

This protocol details the induction of a COPD-like phenotype in mice using LPS and the evaluation of **Bimosiamose Disodium**.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- C57BL/6 mice (male, 8-10 weeks old)
- Lipopolysaccharide (LPS) from E. coli
- **Bimosiamose Disodium**
- Equipment for intranasal or intratracheal instillation
- Reagents for BAL fluid analysis and lung histology as described in the asthma protocol.

Methodology:

- Induction of COPD Model:
 - Administer LPS (e.g., 10 µg in 50 µL of sterile saline) to mice via intranasal or intratracheal instillation. This can be done as a single administration or repeated over several weeks to induce a more chronic phenotype.[\[14\]](#)[\[15\]](#)
- Treatment:

- Administer **Bimosiamose Disodium** at the desired dose and route either before or after LPS administration, depending on the study's objective (prophylactic or therapeutic).
- Analysis (typically 24-72 hours after the final LPS administration):
 - BAL Fluid Analysis: Collect BAL fluid and perform total and differential cell counts, with a focus on neutrophils.
 - Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-8/KC) in the BAL fluid using ELISA.
 - Lung Histology: Perform histological analysis of lung tissue to assess inflammation, alveolar space enlargement (emphysema), and mucus hypersecretion.

In Vivo Protocol: Intestinal Ischemia-Reperfusion (I/R) Injury in Rats

This protocol describes a model of intestinal I/R injury in rats to assess the protective effects of **Bimosiamose Disodium**.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Materials:

- Sprague-Dawley rats (male, 250-300 g)
- Anesthetics (e.g., ketamine/xylazine)
- Surgical instruments
- Microvascular clamps
- **Bimosiamose Disodium**
- Saline
- Reagents for histological analysis

Methodology:

- Animal Preparation:
 - Anesthetize the rats and perform a midline laparotomy to expose the superior mesenteric artery (SMA).
- Ischemia Induction:
 - Carefully isolate the SMA and occlude it with a microvascular clamp for a defined period (e.g., 45-60 minutes) to induce ischemia.
- Treatment:
 - Administer **Bimosiamose Disodium** (e.g., 25 mg/kg, intravenously) or vehicle control a few minutes before reperfusion.[\[1\]](#)
- Reperfusion:
 - Remove the clamp to allow for reperfusion of the intestine for a specified duration (e.g., 2-4 hours).
- Sample Collection and Analysis:
 - At the end of the reperfusion period, euthanize the rats.
 - Collect a segment of the ischemic intestine (e.g., jejunum or ileum) for histological analysis.
 - Fix the tissue in 10% formalin, embed in paraffin, section, and stain with H&E.
 - Evaluate the extent of intestinal mucosal injury using a standardized scoring system (e.g., Chiu's score).
 - Blood samples can also be collected to measure systemic inflammatory markers or organ damage indicators (e.g., liver enzymes).[\[1\]](#)

Conclusion

Bimosiamose Disodium is a potent pan-selectin antagonist that serves as a valuable research tool for investigating the role of selectin-mediated leukocyte adhesion in a wide range of inflammatory and ischemic diseases. The provided application notes and detailed protocols offer a starting point for researchers to effectively utilize this compound in their preclinical studies. Proper experimental design, including appropriate controls and endpoints, is crucial for obtaining meaningful and reproducible results.

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